

Physicochemical Characteristics of 2-Boronobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **2-Boronobenzenesulfonamide**

Cat. No.: **B1288796**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **2-Boronobenzenesulfonamide**. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical properties, based on established methodologies for arylboronic acids and sulfonamides.

Core Physicochemical Data

The following tables summarize the available identifying and physicochemical information for **2-Boronobenzenesulfonamide**. It is critical to note that much of the quantitative data is based on computational predictions and awaits experimental verification.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	2-Boronobenzenesulfonamide
CAS Number	193753-37-6
Molecular Formula	C ₆ H ₈ BNO ₄ S ^[1]
Molecular Weight	201.01 g/mol ^[1]
Canonical SMILES	B(C1=CC=CC=C1S(=O)(=O)N)(O)O

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
pKa	8.03 ± 0.53 ^[1]	The acidity of the boronic acid moiety is the primary contributor.
Boiling Point	487.2 ± 55.0 °C ^[1]	Predicted under standard pressure.
Melting Point	Solid at room temperature	Based on the solid nature of similar sulfonamides and boronic acids. Experimental determination is required for an exact value.
Solubility	Low in water	Expected due to the hydrophobic benzene ring. Solubility is likely pH-dependent and higher in organic solvents like methanol, ethanol, and DMSO.
LogP	-	No predicted value found. Experimental determination is necessary to understand the lipophilicity.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of **2-Boronobenzenesulfonamide**.

Determination of Melting Point

The melting point provides an indication of the purity of the compound. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small, dry sample of **2-Boronobenzenesulfonamide** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.



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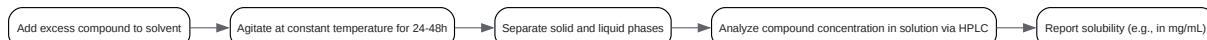
Capillary Melting Point Determination Workflow

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask Method

- Preparation: An excess amount of **2-Boronobenzenesulfonamide** is added to a known volume of purified water (or a specific buffer solution) in a sealed, temperature-controlled container.
- Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **2-Boronobenzenesulfonamide** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Shake-Flask Solubility Determination Workflow

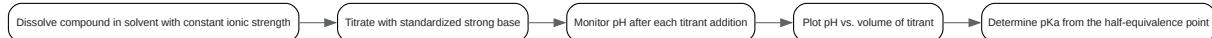
Determination of pKa

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa). For **2-Boronobenzenesulfonamide**, the pKa of the boronic acid moiety is of primary interest.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of **2-Boronobenzenesulfonamide** is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture). The ionic strength is kept constant with an inert salt (e.g., KCl).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of titrant.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.



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Potentiometric Titration for pKa Determination

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a standard approach.

Methodology: Shake-Flask HPLC Method

- Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
- Partitioning: A known amount of **2-Boronobenzenesulfonamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
- Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by HPLC.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.



[Click to download full resolution via product page](#)*Shake-Flask HPLC Method for LogP Determination*

Conclusion

This technical guide consolidates the currently available information on the physicochemical characteristics of **2-Boronobenzenesulfonamide**. While predicted values provide a useful starting point, experimental determination of properties such as melting point, solubility, and LogP is essential for a complete and accurate profile of this compound. The detailed experimental protocols provided herein offer a roadmap for researchers to obtain this critical data, which is fundamental for applications in drug discovery and development.

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References

- 1. 2-Boronobenzenesulfonamide CAS#: 193753-37-6 [chemicalbook.com]
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